![molecular formula C19H19N3O2 B5528964 N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide](/img/structure/B5528964.png)
N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide, commonly known as HQPA, is a compound that has gained significant attention in the field of medicinal chemistry. HQPA is a small molecule that has been synthesized and studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of HQPA is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response and tumor growth. HQPA has also been shown to inhibit the activity of certain proteins involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
HQPA has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. HQPA has also been shown to inhibit the growth of tumors by inhibiting the activity of certain proteins involved in tumor growth. Additionally, HQPA has been shown to inhibit the activity of certain proteins involved in the development of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
HQPA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. HQPA is also stable under various conditions, making it suitable for use in different experimental settings. However, HQPA has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, HQPA has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for the study of HQPA. One potential direction is the further study of its potential therapeutic applications in various diseases. HQPA has shown promise as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer, and further studies could help determine its efficacy in these diseases. Another potential direction is the development of more efficient synthesis methods for HQPA. The current synthesis method is complex and requires expertise in organic chemistry, and the development of more efficient methods could make HQPA more accessible for research. Lastly, the study of HQPA in animal models could provide valuable insights into its potential therapeutic applications and mechanisms of action.
合成法
HQPA can be synthesized through a multi-step process involving the reaction of 4-hydroxy-2-quinolinecarboxaldehyde with L-phenylalanine methyl ester hydrochloride. The reaction produces the intermediate product, which is then purified and subjected to further reactions to obtain HQPA. The synthesis of HQPA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
HQPA has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. HQPA has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and cancer. It has also been studied for its potential use as an antimicrobial agent against various bacterial and fungal infections.
特性
IUPAC Name |
(2S)-2-[(4-oxo-1H-quinolin-2-yl)methylamino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c20-19(24)17(10-13-6-2-1-3-7-13)21-12-14-11-18(23)15-8-4-5-9-16(15)22-14/h1-9,11,17,21H,10,12H2,(H2,20,24)(H,22,23)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEHSNXDXDRMHD-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NCC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NCC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxyquinolin-2-yl)methyl]-L-phenylalaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

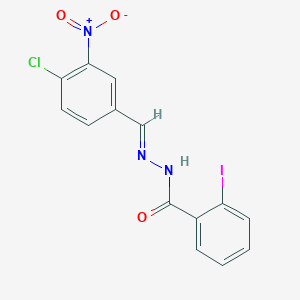
![(4aS*,7aR*)-1-isonicotinoyl-4-[(5-methyl-2-furyl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5528906.png)
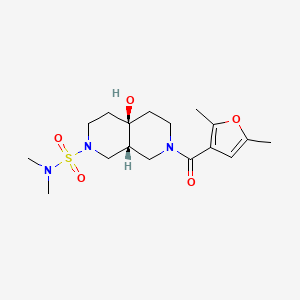

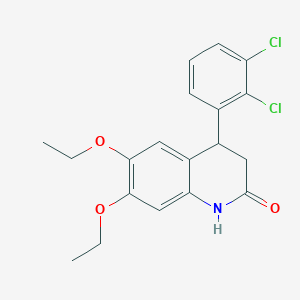
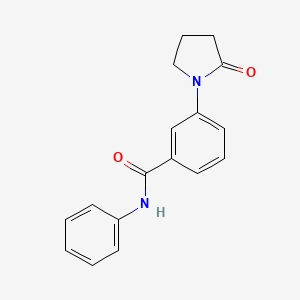
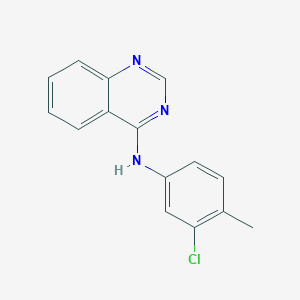
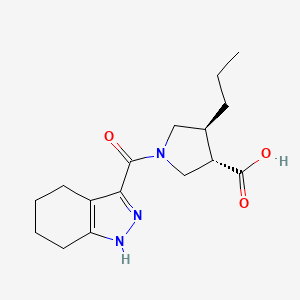
![3-(4-methoxyphenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5528945.png)

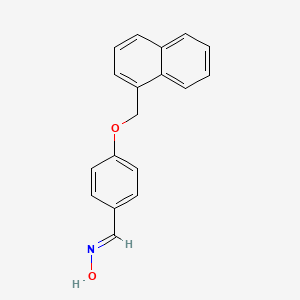
![3-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5528974.png)
![2-allyl-9-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5528978.png)
![N,N,1-trimethyl-3-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5528985.png)